molecular formula C4H7N3S B165151 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol CAS No. 38942-50-6

4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B165151
CAS No.: 38942-50-6
M. Wt: 129.19 g/mol
InChI Key: OTVCBBXLGYYSNC-UHFFFAOYSA-N
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Description

4,5-Dimethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a thiol group (-SH) attached to the triazole ring, which imparts unique chemical properties

Mechanism of Action

Target of Action

The primary targets of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol are kinases, specifically CLK1 and DYRK1A . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This is a key regulatory event in cells, affecting many aspects of cellular function, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .

Mode of Action

This compound interacts with its kinase targets, leading to changes in their activity. The compound’s mode of action involves the formation of non-covalent interactions with the active site of the receptor . For instance, a hydrogen bond is formed between the sulfur atom of the triazole ring and the carbonyl group of Glu 169 in the receptor . This interaction is thought to contribute to the compound’s high potency and selectivity .

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by the kinases it targets. These pathways are involved in a wide range of cellular processes, including cell cycle progression, apoptosis, and differentiation . The downstream effects of these pathways depend on the specific cellular context and the other signaling molecules involved.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific kinases it targets and the cellular context. By inhibiting the activity of CLK1 and DYRK1A, the compound could affect a variety of cellular processes, potentially leading to altered cell cycle progression, apoptosis, or differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazide compounds. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the triazole ring. For example, furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide can be converted into 1,4-substituted thiosemicarbazides, which are then cyclized to form the desired triazole-thiol derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time. Catalysts and solvents are selected to enhance the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: S-alkylated or S-arylated triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of two methyl groups, which can influence its steric and electronic properties. This can lead to differences in reactivity and binding affinity compared to other triazole-thiol derivatives. The compound’s ability to form stable metal complexes and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness .

Properties

IUPAC Name

3,4-dimethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-5-6-4(8)7(3)2/h1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVCBBXLGYYSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192236
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl-
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Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38942-50-6
Record name 4-Methyl-5-methyl-4H-[1,2,4]triazole-3-thiol
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Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl-
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Record name 38942-50-6
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Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl-
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Record name 2,4-dihydro-4,5-dimethyl-3H-1,2,4-triazole-3-thione
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Record name 3,4-Dimethyl-1H-1,2,4-triazole-5(4H)-thione
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